molecular formula C7H11LiN2O2S B2509634 lithium(1+) ion 1-tert-butyl-1H-pyrazole-4-sulfinate CAS No. 2172482-77-6

lithium(1+) ion 1-tert-butyl-1H-pyrazole-4-sulfinate

Cat. No.: B2509634
CAS No.: 2172482-77-6
M. Wt: 194.18
InChI Key: XMNGHKJYCORPNV-UHFFFAOYSA-M
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Description

Lithium(1+) ion 1-tert-butyl-1H-pyrazole-4-sulfinate is a chemical compound with the molecular formula C7H12N2O2SLi It is known for its unique structure, which includes a lithium ion coordinated with a tert-butyl group and a pyrazole ring substituted with a sulfinate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium(1+) ion 1-tert-butyl-1H-pyrazole-4-sulfinate typically involves the reaction of 1-tert-butyl-1H-pyrazole-4-sulfinic acid with a lithium salt, such as lithium hydroxide or lithium carbonate. The reaction is usually carried out in an organic solvent, such as tetrahydrofuran (THF), under an inert atmosphere to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to improve efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) ion 1-tert-butyl-1H-pyrazole-4-sulfinate can undergo various types of chemical reactions, including:

    Oxidation: The sulfinate group can be oxidized to a sulfonate group using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The pyrazole ring can be reduced under specific conditions using reducing agents like lithium aluminum hydride.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Alkyl halides, aryl halides, nucleophiles

Major Products

    Oxidation: Lithium 1-tert-butyl-1H-pyrazole-4-sulfonate

    Reduction: Reduced pyrazole derivatives

    Substitution: Various alkyl or aryl substituted pyrazole derivatives

Scientific Research Applications

Lithium(1+) ion 1-tert-butyl-1H-pyrazole-4-sulfinate has several scientific research applications, including:

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as catalysts and polymers, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of lithium(1+) ion 1-tert-butyl-1H-pyrazole-4-sulfinate involves its interaction with specific molecular targets and pathways. The lithium ion can modulate various enzymatic activities and signaling pathways, while the pyrazole and sulfinate groups can interact with biological molecules, such as proteins and nucleic acids. These interactions can lead to changes in cellular processes, such as gene expression, protein function, and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • Lithium pyrazole-4-sulfinate
  • Lithium tert-butylsulfinate
  • Lithium 1H-pyrazole-4-sulfinate

Uniqueness

Lithium(1+) ion 1-tert-butyl-1H-pyrazole-4-sulfinate is unique due to the presence of both the tert-butyl and pyrazole-4-sulfinate groups. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity, compared to similar compounds. Additionally, the lithium ion enhances the compound’s solubility and bioavailability, making it a valuable reagent in various scientific applications.

Properties

IUPAC Name

lithium;1-tert-butylpyrazole-4-sulfinate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O2S.Li/c1-7(2,3)9-5-6(4-8-9)12(10)11;/h4-5H,1-3H3,(H,10,11);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMNGHKJYCORPNV-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CC(C)(C)N1C=C(C=N1)S(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11LiN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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